N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative with a fused tetrahydroquinoline scaffold. Its structural complexity arises from the isobutyl-substituted tetrahydroquinoline core linked to a 4-methoxy-3-methylbenzenesulfonamide group. Structural characterization of such molecules typically relies on crystallographic tools like SHELX for refinement , ORTEP-3 for visualization , and WinGX for data processing , which are critical for elucidating stereochemical and conformational properties.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)13-23-19-8-6-17(12-16(19)5-10-21(23)24)22-28(25,26)18-7-9-20(27-4)15(3)11-18/h6-9,11-12,14,22H,5,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFDLIHYAVZFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a hypothetical comparison framework based on crystallographic and computational approaches:
Structural Analogues
Hypothetical analogs could include:
- Analog 1: N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide (ethyl substituent instead of isobutyl, lacks 3-methyl).
- Analog 2: N-(1-isopropyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide (isopropyl group, additional methoxy).
Key Comparison Metrics
*Crystallographic parameters (e.g., bond lengths, angles, torsion angles) derived from these tools enable precise comparisons of molecular conformations and packing efficiencies.
Functional Implications
- Bioactivity : Bulkier substituents (e.g., isobutyl) may enhance target binding via hydrophobic interactions but reduce solubility.
- Synthetic Accessibility : The 3-methyl group in the benzenesulfonamide moiety could influence regioselectivity during synthesis.
- Thermodynamic Stability : Crystallographic data processed through SHELX might reveal differences in lattice energies between analogs.
Research Findings and Limitations
Methodological Strengths
- SHELX’s robustness in small-molecule refinement ensures high accuracy in structural comparisons .
- ORTEP-3’s graphical interface aids in visualizing steric clashes or conformational distortions .
- WinGX streamlines data integration for cross-compound analysis .
Gaps in Evidence
- No direct pharmacological or synthetic data for the target compound are provided.
- Comparisons are speculative; experimental validation (e.g., binding assays, solubility studies) is required.
Q & A
Basic: What synthetic strategies are effective for preparing benzenesulfonamide derivatives with tetrahydroquinoline scaffolds?
Answer:
A common approach involves coupling substituted tetrahydroquinoline intermediates with activated sulfonyl chlorides. For example, stepwise protocols include:
Core Synthesis : Reacting 6-amino-1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline with a sulfonyl chloride (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) in a polar aprotic solvent (e.g., acetonitrile) with a base like potassium carbonate to neutralize HCl .
Activation : Trichloroisocyanuric acid (TCICA) can be used to activate coupling reactions in acetonitrile, as demonstrated in analogous sulfonamide syntheses .
Purification : Column chromatography with gradients of ethyl acetate/hexane is typically employed to isolate the product.
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., isobutyl, methoxy groups) and sulfonamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching CHNOS).
- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water mobile phases.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the tetrahydroquinoline ring .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors. Methodological adjustments include:
Solubility Optimization : Test solubility in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) for in vivo dosing .
Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid metabolism (e.g., CYP450-mediated dealkylation of the methoxy group) .
Pharmacodynamic Markers : Pair in vitro target inhibition (e.g., enzyme IC) with tissue exposure levels in rodents via LC-MS/MS .
Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies of the sulfonamide moiety?
Answer:
Focus on systematic substitutions:
- Electron-Withdrawing Groups : Replace the 4-methoxy group with halogens (e.g., Cl, F) to assess electronic effects on target binding .
- Steric Modifications : Compare isobutyl vs. benzyl or morpholine substituents at the tetrahydroquinoline N1-position (see analogous compounds in ).
- Bioisosteres : Substitute the sulfonamide with carbamate or urea groups while maintaining hydrogen-bonding capacity .
Basic: How can researchers validate the selectivity of this compound against off-target receptors?
Answer:
Panel Screening : Use broad receptor/kinase panels (e.g., Eurofins CEREP or DiscoverX) at 10 µM to identify off-target hits.
Dose-Response Curves : For identified off-targets, calculate IC values and compare to primary target potency.
Crystallographic Analysis : Resolve co-crystal structures to confirm binding mode specificity (e.g., sulfonamide interactions with catalytic residues) .
Advanced: What strategies mitigate synthetic challenges in introducing the isobutyl group to the tetrahydroquinoline core?
Answer:
Challenges include steric hindrance and poor nucleophilicity. Solutions:
Protection/Deprotection : Temporarily protect the amine with Boc groups before alkylation .
Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance reaction rates in biphasic systems .
Microwave-Assisted Synthesis : Reduce reaction time and improve yield for stubborn steps .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in airtight, light-protected vials.
- Solubility Considerations : Lyophilize as a solid; avoid repeated freeze-thaw cycles in DMSO stocks.
- Stability Monitoring : Use HPLC every 3–6 months to detect degradation (e.g., hydrolysis of the sulfonamide group) .
Advanced: How can computational methods enhance the design of analogs with improved metabolic stability?
Answer:
Metabolism Prediction : Use software like StarDrop or ADMET Predictor to identify metabolic hotspots (e.g., methoxy demethylation).
Docking Studies : Guide substitutions that retain target binding while blocking CYP450 access (e.g., bulkier groups at the 3-methyl position) .
MD Simulations : Model compound flexibility in aqueous vs. lipid environments to optimize logP and solubility .
Advanced: How should researchers address discrepancies in IC50_{50}50 values across different assay formats (e.g., fluorescence vs. radiometric)?
Answer:
Standardize Assay Conditions : Use identical buffer pH, ATP concentrations, and incubation times.
Control for Artifacts : Test compound autofluorescence or quenching effects in fluorescence-based assays.
Orthogonal Validation : Confirm key results with SPR (surface plasmon resonance) for label-free binding kinetics .
Basic: What in vitro models are appropriate for preliminary toxicity profiling?
Answer:
- Hepatotoxicity : Primary hepatocytes or HepG2 cells + ATP assays.
- Cardiotoxicity : hERG channel inhibition via patch-clamp or FLIPR assays.
- Cytotoxicity : MTT or CellTiter-Glo in HEK293 or NIH/3T3 cells at 10–100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
